molecular formula C15H16N2O3 B11552027 2-(3,4-dimethylphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

Cat. No.: B11552027
M. Wt: 272.30 g/mol
InChI Key: FGBORMKCDXBVNF-CXUHLZMHSA-N
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Description

2-(3,4-Dimethylphenoxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a furan ring and a dimethylphenoxy group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide typically involves the reaction of 2-(3,4-dimethylphenoxy)acetohydrazide with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethylphenoxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is unique due to the presence of both the furan ring and the dimethylphenoxy group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C15H16N2O3/c1-11-5-6-13(8-12(11)2)20-10-15(18)17-16-9-14-4-3-7-19-14/h3-9H,10H2,1-2H3,(H,17,18)/b16-9+

InChI Key

FGBORMKCDXBVNF-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=CO2)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=CO2)C

Origin of Product

United States

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